3-Iodopyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Iodopyrazolo[1,5-a]pyrimidine (CAS 1701484-67-4) is the optimal C3-iodo building block for diversifying the privileged pyrazolo[1,5-a]pyrimidine pharmacophore. The C3-iodo group delivers superior reactivity in Pd-catalyzed cross-couplings versus bromo/chloro analogs, enabling milder conditions and access to complex arrays for kinase (CDK, TRKA, PIM-1) and anxiolytic lead optimization. Insist on the iodo handle for maximum chemical space exploration.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 1701484-67-4
Cat. No. B1382113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopyrazolo[1,5-a]pyrimidine
CAS1701484-67-4
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)I)N=C1
InChIInChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
InChIKeyYERJONRBBYGPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodopyrazolo[1,5-a]pyrimidine (CAS 1701484-67-4) Procurement: Core Properties and Scaffold Significance for Medicinal Chemistry


3-Iodopyrazolo[1,5-a]pyrimidine (CAS 1701484-67-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, which serves as a privileged scaffold in drug discovery due to its purine isosterism and diverse pharmacological activities . The introduction of iodine at the C3 position of this core enables a range of downstream functionalizations via palladium-catalyzed cross-coupling reactions, positioning this compound as a critical synthetic intermediate for generating structurally complex, biologically active derivatives .

Why 3-Iodopyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Halogenated Analogs in Cross-Coupling and Biological Applications


Generic substitution with alternative 3-halogenated pyrazolo[1,5-a]pyrimidines (e.g., 3-chloro, 3-bromo) or unsubstituted parent scaffolds is not scientifically justified. The C3-iodo derivative exhibits a unique reactivity profile in transition metal-catalyzed cross-coupling reactions, providing access to complex architectures that are either inaccessible or require substantially harsher conditions with the corresponding bromo- or chloro-analogs . Furthermore, within a specific pharmacological context (anxiolytic activity), the 3-iodo derivative demonstrated a distinct pharmacokinetic absorption profile compared to its 3-chloro and 3-bromo counterparts, highlighting that even subtle halogen substitutions can translate into meaningful differences in in vivo performance .

Quantitative Differentiation of 3-Iodopyrazolo[1,5-a]pyrimidine Against Closest Analogs: Reactivity, Pharmacology, and Synthetic Versatility


Synthetic Versatility: Demonstrated Heck Cross-Coupling Capability for 3-Alkenyl Derivative Synthesis

3-Iodopyrazolo[1,5-a]pyrimidine serves as a validated substrate for Heck cross-coupling reactions, enabling the synthesis of a series of novel 3-alkenyl-pyrazolo[1,5-a]pyrimidines. This synthetic pathway is specifically enabled by the presence of the C3-iodo substituent, which undergoes efficient oxidative addition with palladium catalysts . While comparative yields for chloro- and bromo-analogs under identical Heck conditions are not reported in the source, the established utility of iodoarenes as superior electrophiles in cross-coupling is a well-known class-level principle, and the source provides explicit validation for this specific scaffold.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regioselective C3-Iodination: Synthetic Access to a Key Intermediate

A mild, visible-light-mediated, photocatalyst-free protocol using diacetoxyiodobenzene (PIDA) enables the direct C3-iodination of pyrazolo[1,5-a]pyrimidines. This method provides efficient access to 3-iodo pyrazolo[1,5-a]pyrimidines, which are demonstrated to be useful synthetic intermediates for synthesizing various functionalized derivatives . This contrasts with methods using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) which, under related conditions, preferentially yield dibrominated or dichlorinated products, highlighting the unique selectivity achievable with iodination .

Organic Synthesis Halogenation Green Chemistry

Anxiolytic Efficacy: Comparable In Vivo Activity to Benzodiazepines Without Ethanol/Barbiturate Potentiation

In a study of 5,7-dimethylpyrazolo[1,5-a]pyrimidines, the 3-iodo derivative (compound 10) exhibited an anxiolytic effect in animal models comparable to clinically useful benzodiazepines (diazepam, chlordiazepoxide) . Importantly, and in direct contrast to the benzodiazepine comparators, compound 10 (along with its 3-chloro and 3-bromo analogs) did not potentiate the CNS depressant effects of ethanol or sodium barbital at anxiolytic doses .

Neuropharmacology Anxiolytics In Vivo Pharmacology

Pharmacokinetic Differentiation: Reduced Oral Absorption Compared to 3-Chloro and 3-Bromo Analogs

Acute toxicity data from the same study revealed a key pharmacokinetic difference among the 3-halo derivatives. While the 3-chloro (compound 8) and 3-bromo (compound 9) analogs exhibited excellent therapeutic ratios, the 3-iodo derivative (compound 10) was noted to be 'more poorly absorbed than 8 and 9' following oral and intraperitoneal administration in mice .

Pharmacokinetics ADME In Vivo Pharmacology

High-Impact Application Scenarios for 3-Iodopyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Synthesis of Diversified Pyrazolo[1,5-a]pyrimidine Libraries via Palladium-Catalyzed Cross-Coupling

3-Iodopyrazolo[1,5-a]pyrimidine is an ideal building block for the rapid generation of structurally diverse compound libraries for drug discovery. Its C3-iodo group is a potent handle for Heck , Suzuki, and Sonogashira coupling reactions, enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups to explore structure-activity relationships (SAR) around the privileged pyrazolo[1,5-a]pyrimidine core. This is a direct application of its established synthetic versatility .

Development of Novel Anxiolytic Agents with Improved Safety Profiles

Given the demonstrated in vivo efficacy of 5,7-dimethyl-3-iodopyrazolo[1,5-a]pyrimidine as an anxiolytic that does not potentiate the effects of alcohol or barbiturates, this scaffold serves as a validated starting point for medicinal chemistry programs targeting next-generation anxiety treatments . The 3-iodo intermediate is a key precursor for synthesizing analogs to further optimize potency, selectivity, and pharmacokinetic properties beyond the initial lead.

Design of Kinase Inhibitors Targeting Oncogenic Signaling Pathways

The pyrazolo[1,5-a]pyrimidine core is a well-recognized pharmacophore for ATP-competitive kinase inhibition . 3-Iodopyrazolo[1,5-a]pyrimidine provides a direct entry point for functionalizing the C3 position, a vector known to be critical for achieving potency and selectivity against various kinases (e.g., CDKs, TRKA, PIM-1). Researchers can use this building block to incorporate diverse substituents via cross-coupling, accelerating the hit-to-lead optimization process for anti-cancer therapeutics .

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